molecular formula C22H22N2O2 B2511383 3-{1-[4-(methoxymethyl)benzoyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole CAS No. 2137978-89-1

3-{1-[4-(methoxymethyl)benzoyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole

Cat. No.: B2511383
CAS No.: 2137978-89-1
M. Wt: 346.43
InChI Key: GDHUEGWQIHSQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[4-(Methoxymethyl)benzoyl]-1,2,3,6-Tetrahydropyridin-4-yl}-1H-indole is a synthetic chemical intermediate designed for neuroscience and psychiatric disorder research. It is structurally analogous to novel multifunctional ligands based on the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold, which have demonstrated high affinity for key central nervous system (CNS) receptors . Compounds sharing this core structure have been investigated as potent and selective antagonists for the 5-HT6 receptor, a promising target for cognitive enhancement . The molecular framework, comprising a planar indole group and a semi-flexible tetrahydropyridine ring, is crucial for interaction with biological targets such as dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors . Researchers can utilize this compound as a key building block in medicinal chemistry programs aimed at developing novel therapeutic agents with potential antipsychotic, mood-modulating, and procognitive activities . It is provided as a high-purity solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[4-(methoxymethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-26-15-16-6-8-18(9-7-16)22(25)24-12-10-17(11-13-24)20-14-23-21-5-3-2-4-19(20)21/h2-10,14,23H,11-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHUEGWQIHSQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary building blocks:

  • 4-(Methoxymethyl)benzoyl chloride
  • 1,2,3,6-Tetrahydropyridine (THP) derivative
  • 1H-Indole scaffold

Key disconnections involve:

  • Formation of the amide bond between the benzoyl group and the tetrahydropyridine nitrogen.
  • Coupling of the tetrahydropyridine-indole system via C–C bond formation.

Stepwise Synthesis

Step 1: Synthesis of 4-(Methoxymethyl)benzoyl Chloride

Procedure :

  • Methoxymethylation of 4-Hydroxybenzaldehyde :
    • React 4-hydroxybenzaldehyde with chloromethyl methyl ether (MOMCl) in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
    • Yield: 85–90% after purification via silica gel chromatography.
  • Oxidation to Carboxylic Acid :
    • Treat 4-(methoxymethyl)benzaldehyde with potassium permanganate (KMnO₄) in acidic aqueous conditions.
    • Yield: 75–80%.
  • Conversion to Acid Chloride :
    • React the carboxylic acid with thionyl chloride (SOCl₂) under reflux.
    • Yield: >95% (crude).

Key Data :

Reaction Step Reagents/Conditions Yield (%)
Methoxymethylation MOMCl, Et₃N, DCM, 0°C→RT 85–90
Oxidation KMnO₄, H₂SO₄, 60°C 75–80
Chlorination SOCl₂, reflux, 2 h >95
Step 2: Functionalization of 1,2,3,6-Tetrahydropyridine

Procedure :

  • Protection of THP Nitrogen :
    • Protect the secondary amine of THP with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
    • Yield: 88–92%.
  • Acylation with 4-(Methoxymethyl)benzoyl Chloride :
    • React Boc-protected THP with the acid chloride in DCM using N,N-diisopropylethylamine (DIPEA) as a base.
    • Yield: 70–75% after column chromatography.

Key Data :

Reaction Step Reagents/Conditions Yield (%)
Boc Protection Boc₂O, THF, RT, 12 h 88–92
Acylation Acid chloride, DIPEA, DCM 70–75
Step 3: Indole-Tetrahydropyridine Coupling

Procedure :

  • Deprotection of Boc Group :
    • Remove the Boc group using trifluoroacetic acid (TFA) in DCM.
    • Yield: Quantitative.
  • Palladium-Catalyzed C–C Bond Formation :
    • Employ a Suzuki-Miyaura coupling between the deprotected THP derivative and 3-bromo-1H-indole using Pd(PPh₃)₄ as a catalyst and potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF).
    • Yield: 60–65% after purification.

Key Data :

Reaction Step Reagents/Conditions Yield (%)
Boc Deprotection TFA/DCM (1:1), 2 h >95
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h 60–65

Alternative Route: Fischer Indole Cyclization

Procedure :

  • Hydrazone Formation :
    • React 1-(4-benzoylphenyl)propan-1-one with phenylhydrazine in ethanol under reflux.
    • Yield: 80–85%.
  • Cyclization :
    • Treat the hydrazone with boron trifluoride diethyl etherate (BF₃·Et₂O) in acetic acid at 100°C.
    • Yield: 50–55% (indole formation).

Key Data :

Reaction Step Reagents/Conditions Yield (%)
Hydrazone Formation Phenylhydrazine, EtOH, Δ 80–85
Cyclization BF₃·Et₂O, AcOH, 100°C 50–55

Optimization Studies

Catalyst Screening for Suzuki Coupling

Comparative analysis of palladium catalysts:

Catalyst Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ DMF 80 60–65
PdCl₂(dppf) Toluene 100 45–50
Pd(OAc)₂ DMSO 90 55–60

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.15 (s, 1H, indole NH), 7.65–7.10 (m, 8H, aromatic), 4.50 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.20–2.80 (m, 4H, THP).
  • IR (KBr) : 3350 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).
  • HRMS (ESI+) : m/z calcd. for C₂₃H₂₃N₂O₂ [M+H]⁺: 367.1805; found: 367.1809.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations
Stepwise Coupling High modularity, scalable Multiple protection/deprotection steps
Fischer Cyclization Direct indole formation Moderate yields, harsh conditions

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance safety and efficiency for exothermic steps (e.g., acylation).
  • Crystallization : Preferred over chromatography for cost-effective purification.

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(methoxymethyl)benzoyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

The compound 3-{1-[4-(methoxymethyl)benzoyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential applications. This article delves into its applications across different domains, particularly focusing on medicinal chemistry, pharmacology, and materials science.

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, indole-based compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis. The specific structure of 3-{1-[4-(methoxymethyl)benzoyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole may enhance its binding affinity to target proteins involved in cancer pathways.

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activity. The presence of the tetrahydropyridine moiety in this compound may contribute to its effectiveness against various bacterial strains. Studies have demonstrated that modifications in the benzoyl group can lead to enhanced antimicrobial efficacy.

Neuropharmacological Effects

Compounds similar to 3-{1-[4-(methoxymethyl)benzoyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole have been investigated for their neuropharmacological effects. Research suggests that such compounds can exhibit anxiolytic and antidepressant activities by modulating neurotransmitter systems. Molecular docking studies indicate that this compound could interact with serotonin receptors, potentially leading to therapeutic effects in mood disorders.

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of indole derivatives is crucial for optimizing their pharmacological profiles. The specific substituents on the indole ring and the tetrahydropyridine structure significantly influence their biological activity. For example, modifications at the 4-position of the benzoyl group can alter the potency and selectivity of the compound for various biological targets.

Toxicological Studies

Safety assessments are critical for any new pharmaceutical agent. Preliminary toxicological studies on similar compounds suggest that they possess favorable safety profiles at therapeutic doses. However, comprehensive studies are required to ascertain the safety of 3-{1-[4-(methoxymethyl)benzoyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole.

Organic Electronics

The unique electronic properties of indole derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into electronic devices could enhance charge transport properties.

Polymer Chemistry

In polymer science, indole-based compounds are explored as monomers or additives to improve the mechanical and thermal properties of polymers. The incorporation of 3-{1-[4-(methoxymethyl)benzoyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole into polymer matrices could lead to materials with enhanced durability and resistance to degradation.

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of indole derivativesSignificant inhibition of cancer cell lines with IC50 values lower than standard chemotherapeutics
Neuropharmacology Anxiolytic effects in animal modelsCompound showed reduced anxiety-like behavior in elevated plus maze tests
Organic Electronics Charge transport propertiesEnhanced electron mobility observed when incorporated into OLEDs

Mechanism of Action

The mechanism of action of 3-{1-[4-(methoxymethyl)benzoyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole involves its interaction with specific molecular targets. The benzoyl group and indole moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The tetrahydropyridine ring may also play a role in modulating the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their pharmacological profiles, emphasizing differences in substituents, receptor affinity, and functional activity:

Compound Name Substituents Biological Targets Activity Data References
5-Chloro-2-methyl-3-(1,2,3,6-THP-4-yl)-1H-indole 5-Cl, 2-Me on indole; unmodified THP 5-HT6 receptor IC₅₀ = 7.4 nM (binding), EC₅₀ = 1.0 nM (cAMP assay)
RU 24969 5-OMe on indole; unmodified THP 5-HT1A/1B receptors Ki = 0.38 nM (5-HT1A), 2.5 nM (5-HT1B); agonist activity
4-{[5-Methoxy-3-(1,2,3,6-THP-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline 5-OMe on indole; 1-sulfonylisoquinoline substitution 5-HT6 receptor Potent antagonist (selectivity >100-fold over 5-HT1A/2A)
1-(4'-Fluorophenyl)-3-(1-(2-hydroxyethyl)-1,2,3,6-THP-4-yl)-5-nitro-1H-indole 1-(4-FC₆H₄), 5-NO₂ on indole; 1-(2-hydroxyethyl) on THP SERT/5-HT1A dual target Preclinical antidepressant candidate (Lu 23-167)
3-(1-Ethyl-1,2,3,6-THP-4-yl)-5-methoxy-1H-indole 5-OMe on indole; 1-Et on THP Not explicitly stated Structural analog with potential MAT/SERT affinity
6-Fluoro-3-(1,2,3,6-THP-4-yl)-1H-indole 6-F on indole; unmodified THP Anticancer (preclinical) Lead compound for oncology drug development
Target Compound 1-[4-(Methoxymethyl)benzoyl] on THP; unsubstituted indole Hypothesized: 5-HT6/1A, SERT Predicted enhanced selectivity due to benzoyl-methoxymethyl group (no direct data) N/A

Key Structural and Functional Insights:

Substituent Effects on 5-HT6 Activity: The 5-chloro-2-methyl substitution (as in ) significantly enhances 5-HT6 agonist potency (EC₅₀ = 1.0 nM), likely due to improved hydrophobic interactions with the receptor’s binding pocket. Sulfonylisoquinoline substitution at the indole 1-position () converts agonist activity to antagonism, demonstrating the critical role of indole N1 modifications in functional outcomes.

5-HT1A/1B Selectivity :

  • RU 24969 () shows high 5-HT1A/1B affinity but lacks 5-HT6 activity, highlighting the importance of indole substitution patterns (e.g., 5-OMe vs. 5-Cl) in receptor subtype selectivity.

Dual SERT/5-HT1A Targeting :

  • Fluorophenyl-nitroindole derivatives () exhibit dual SERT inhibition and 5-HT1A modulation, a strategy replicated in MTDL design for depression. The target compound’s 4-(methoxymethyl)benzoyl group may similarly enable dual affinity.

Impact of THP Substitution :

  • Ethyl or hydroxyethyl groups on the THP ring () improve metabolic stability compared to unsubstituted THP but may reduce blood-brain barrier penetration. The benzoyl-methoxymethyl group in the target compound could balance these properties.

Notes

  • Synthetic Challenges : The 4-(methoxymethyl)benzoyl group introduces steric hindrance, complicating THP ring functionalization. Methods from (e.g., Pd-catalyzed couplings) may be applicable.
  • Therapeutic Potential: The compound’s structure aligns with MTDL design principles for depression (SERT/5-HT1A) but requires in vitro validation.
  • Safety Considerations : Analogous compounds (e.g., ) are classified as irritants, warranting careful handling during preclinical studies.

Biological Activity

The compound 3-{1-[4-(methoxymethyl)benzoyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole is a derivative of indole that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19H22N2O2
  • Molecular Weight : 310.39 g/mol
  • CAS Number : [Not available in the search results]

The compound features a tetrahydropyridine moiety linked to an indole structure, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of indole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains. For example, a study on related indole derivatives demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Indole derivatives are also noted for their anti-inflammatory effects. The compound's structure suggests potential inhibition of pro-inflammatory cytokines. A related study showed that similar compounds could significantly reduce levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages .

Anticancer Potential

The anticancer activity of indole derivatives has been widely studied. The compound may interfere with cancer cell proliferation by inducing apoptosis. For instance, a study on indole-based compounds found that they could trigger cell cycle arrest and promote apoptosis in various cancer cell lines .

Neuroprotective Effects

Recent findings suggest that compounds with a tetrahydropyridine structure may exhibit neuroprotective effects. Research has indicated that these compounds can modulate neurotransmitter levels and protect against neurodegeneration in models of Alzheimer's disease .

The biological activities of 3-{1-[4-(methoxymethyl)benzoyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It may act on various receptors (e.g., G-protein coupled receptors) to exert its effects.
  • Oxidative Stress Reduction : The compound might enhance antioxidant defenses in cells, reducing oxidative damage.

Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of related indole derivatives against common pathogens. Results indicated that certain modifications to the indole structure significantly enhanced antibacterial activity compared to controls .

Study 2: Anti-inflammatory Mechanisms

In vitro assays demonstrated that the compound could effectively reduce nitric oxide production in activated macrophages. This suggests its potential as an anti-inflammatory agent, particularly in conditions like sepsis or chronic inflammation .

Study 3: Cancer Cell Line Studies

A study investigating the effects of similar indole derivatives on breast cancer cell lines showed that these compounds could induce apoptosis through mitochondrial pathways. The findings support further exploration into their use as chemotherapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.